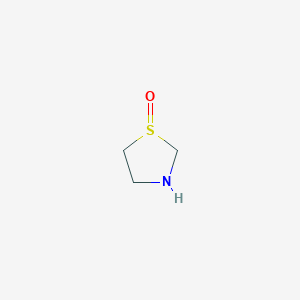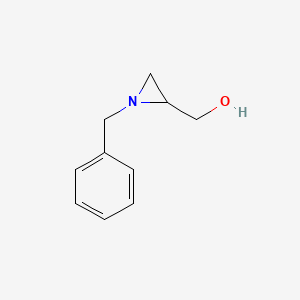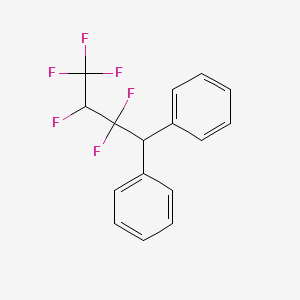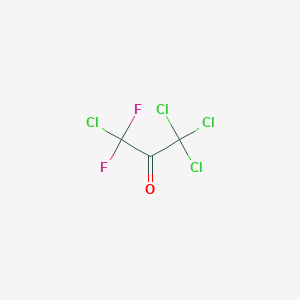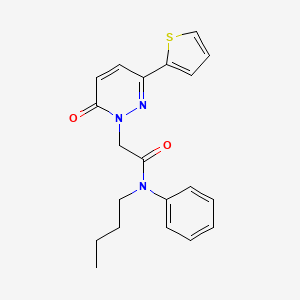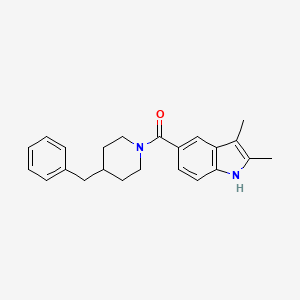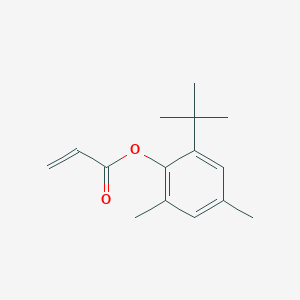![molecular formula C18H17BrF3N5O2S B14141816 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide CAS No. 1005584-55-3](/img/structure/B14141816.png)
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a brominated pyrazole ring, a cyclopropyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Introduction of the cyclopropyl group: This can be done via cyclopropanation reactions, often using diazo compounds or cyclopropyl carbenes.
Addition of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the thienopyrimidine ring: This involves the cyclization of a suitable precursor, often using sulfur-containing reagents and appropriate catalysts.
Coupling of the two moieties: The final step involves coupling the brominated pyrazole and the thienopyrimidine moieties under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole rings.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups in the thienopyrimidine ring.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the cyclopropyl and pyrazole rings.
Reduction: Reduced forms of the compound, such as dehalogenated or reduced carbonyl derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide: shares similarities with other pyrazole and thienopyrimidine derivatives.
Pyrazole derivatives: Compounds such as 3,5-dimethyl-4-bromo-1H-pyrazole and 4-bromo-3-(trifluoromethyl)-1H-pyrazole.
Thienopyrimidine derivatives: Compounds like 2,6-dimethyl-4-oxothieno[2,3-d]pyrimidine and its various substituted analogs.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
1005584-55-3 |
|---|---|
分子式 |
C18H17BrF3N5O2S |
分子量 |
504.3 g/mol |
IUPAC名 |
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C18H17BrF3N5O2S/c1-7-6-11-16(30-7)23-9(3)27(17(11)29)25-15(28)8(2)26-13(10-4-5-10)12(19)14(24-26)18(20,21)22/h6,8,10H,4-5H2,1-3H3,(H,25,28) |
InChIキー |
AOQNZSRDVSEITP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C(C)N3C(=C(C(=N3)C(F)(F)F)Br)C4CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)


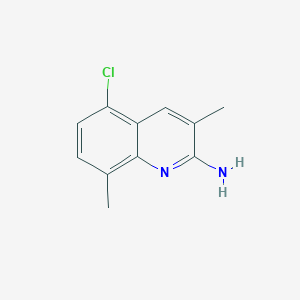
![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene](/img/structure/B14141779.png)
